6-Bromo Substitution Ablates Antiproliferative Activity Relative to Non-Brominated Indole Phytoalexins
In a minilibrary of 22 indole phytoalexin derivatives, incorporation of a bromine atom at the 6-position of the indole ring resulted in a decrease or complete loss of antiproliferative activity in most cases when compared to their non-brominated parent compounds [1]. This finding is a direct class-level SAR inference for 6-bromoindole-2-carboxylic acid derivatives.
| Evidence Dimension | Antiproliferative activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | 6-Bromo substitution generally decreases or abolishes activity |
| Comparator Or Baseline | Non-brominated indole phytoalexin analogs |
| Quantified Difference | Activity decrease or loss; exact fold-change not provided |
| Conditions | MTT assay against HCT116, A549, Jurkat cancer cell lines and non-malignant MCF-10, Cos-7 cells |
Why This Matters
Procurement of this specific compound, rather than a non-brominated analog, is essential for experiments designed to probe the negative impact of 6-bromo substitution on antiproliferative activity or for use as a negative control.
- [1] Budovská M, Očenášová L, Očenáš P, Michalková R, Mojžiš J. Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron. 2025;171:134432. View Source
